molecular formula C9H10ClNO B3280851 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine CAS No. 72358-45-3

7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine

Cat. No.: B3280851
CAS No.: 72358-45-3
M. Wt: 183.63 g/mol
InChI Key: SFCGCBIKHFWQOV-UHFFFAOYSA-N
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Description

7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine is a chemical compound with the molecular formula C9H10ClNO It belongs to the class of benzopyrans, which are known for their diverse biological activities

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine typically involves the reaction of 7-chlorochroman-3-one with ammonia or an amine under suitable conditions. One common method involves the reduction of 7-chlorochroman-3-one using a reducing agent such as sodium borohydride, followed by amination with ammonia or an amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The chlorine atom in the benzopyran ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzopyran derivatives.

Scientific Research Applications

7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    7-Chlorochroman-3-amine: A closely related compound with similar structural features.

    7-Chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid: Another derivative with a carboxylic acid group instead of an amine group.

Uniqueness

7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-chloro-3,4-dihydro-2H-chromen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4,8H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCGCBIKHFWQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256573
Record name 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72358-45-3
Record name 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72358-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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